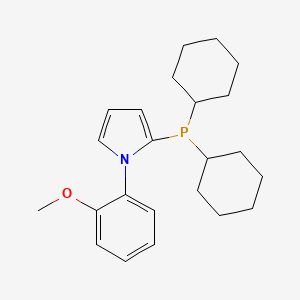
2-(Dicyclohexylphosphino)-1-(2-methoxyphenyl)-1H-pyrrole
Übersicht
Beschreibung
2-(Dicyclohexylphosphino)-1-(2-methoxyphenyl)-1H-pyrrole is an organophosphorus compound that features a pyrrole ring substituted with a dicyclohexylphosphino group and a methoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dicyclohexylphosphino)-1-(2-methoxyphenyl)-1H-pyrrole typically involves the reaction of 2-methoxyphenylpyrrole with dicyclohexylphosphine. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation of the phosphine. Common solvents used include tetrahydrofuran or toluene, and the reaction may be catalyzed by transition metal complexes.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, purification processes, and cost-effective raw materials, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Dicyclohexylphosphino)-1-(2-methoxyphenyl)-1H-pyrrole can undergo various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Coordination: The phosphine group can coordinate with transition metals to form complexes.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or oxygen can be used under mild conditions.
Substitution: Nucleophiles like halides or amines can be used in the presence of a base.
Coordination: Transition metals like palladium or platinum are commonly used.
Major Products
Oxidation: Phosphine oxides.
Substitution: Substituted pyrroles.
Coordination: Metal-phosphine complexes.
Wissenschaftliche Forschungsanwendungen
2-(Dicyclohexylphosphino)-1-(2-methoxyphenyl)-1H-pyrrole has several applications in scientific research:
Catalysis: It is used as a ligand in transition metal-catalyzed reactions, such as hydrogenation and cross-coupling reactions.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: It is investigated for its potential use in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-(Dicyclohexylphosphino)-1-(2-methoxyphenyl)-1H-pyrrole primarily involves its role as a ligand in catalysis. The phosphine group coordinates with transition metals, facilitating various catalytic cycles. The methoxyphenyl group can influence the electronic properties of the ligand, thereby affecting the reactivity and selectivity of the catalytic process.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine: A widely used phosphine ligand in catalysis.
Dicyclohexylphosphine: Similar in structure but lacks the pyrrole and methoxyphenyl groups.
1-(2-Methoxyphenyl)-1H-pyrrole: Lacks the phosphine group.
Uniqueness
2-(Dicyclohexylphosphino)-1-(2-methoxyphenyl)-1H-pyrrole is unique due to the combination of the phosphine and methoxyphenyl groups on the pyrrole ring. This unique structure allows it to act as a versatile ligand in catalysis, offering different electronic and steric properties compared to other phosphine ligands.
Eigenschaften
IUPAC Name |
dicyclohexyl-[1-(2-methoxyphenyl)pyrrol-2-yl]phosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32NOP/c1-25-22-16-9-8-15-21(22)24-18-10-17-23(24)26(19-11-4-2-5-12-19)20-13-6-3-7-14-20/h8-10,15-20H,2-7,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUZAKZRALSJLOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C=CC=C2P(C3CCCCC3)C4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32NOP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60696509 | |
| Record name | 2-(Dicyclohexylphosphanyl)-1-(2-methoxyphenyl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60696509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
672937-63-2 | |
| Record name | 2-(Dicyclohexylphosphanyl)-1-(2-methoxyphenyl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60696509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















